N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide
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Overview
Description
N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a complex organic compound that features a thiazole ring, a fluorobenzamide group, and an amino-oxopropyl chain
Mechanism of Action
Mode of Action
Given its structural features, it may interact with various enzymes or receptors in the body, leading to changes in cellular processes .
Biochemical Pathways
It’s possible that it may influence pathways related to amino acid metabolism or redox reactions, given the presence of an amino and a thiazole group in its structure .
Pharmacokinetics
Its metabolism could involve various enzymatic processes, potentially leading to the formation of metabolites with different biological activities .
Result of Action
Given its potential interactions with various enzymes or receptors, it could influence a range of cellular processes, potentially leading to changes in cell function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. Specific studies investigating these aspects are currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Amino-Oxopropyl Chain: This step involves the reaction of the thiazole derivative with an appropriate amino-oxopropyl precursor under controlled conditions.
Attachment of the Fluorobenzamide Group: The final step involves the coupling of the intermediate product with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Amino-3-oxopropyl)-N-(5-nitro-1,3-thiazol-2-yl)butanamide
- N-(3-Amino-3-oxopropyl)-N-(5-nitro-1,3-thiazol-2-yl)cyclopropanecarboxamide
Uniqueness
N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is unique due to the presence of the fluorobenzamide group, which imparts distinct chemical and biological properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[4-(3-amino-3-oxopropyl)-1,3-thiazol-2-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2S/c14-9-3-1-8(2-4-9)12(19)17-13-16-10(7-20-13)5-6-11(15)18/h1-4,7H,5-6H2,(H2,15,18)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNCVCHADHQPFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CCC(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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